molecular formula C22H23N3O2S B11218003 N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B11218003
M. Wt: 393.5 g/mol
InChI Key: DXZGXZCSCJPFDB-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is often used as the reaction medium due to its alignment with green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
  • N-cycloheptyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Uniqueness

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its specific cycloheptyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to achieve desired outcomes.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28)

InChI Key

DXZGXZCSCJPFDB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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